Lirodegimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lirodegimod is a small molecule drug developed by Kymera Therapeutics, Inc. It functions as a signal transducer and activator of transcription 3 (STAT3) inhibitor. This compound is currently in Phase 1 clinical trials and is being investigated for its potential therapeutic applications in treating various types of lymphomas and solid tumors .
Métodos De Preparación
The detailed synthetic routes and reaction conditions for Lirodegimod are not publicly available. it is known that this compound is a synthetic organic compound, and its preparation likely involves multiple steps of organic synthesis, including the formation of specific structural motifs that enable its function as a STAT3 degrader .
Análisis De Reacciones Químicas
Lirodegimod is designed to undergo specific biochemical reactions that lead to the degradation of STAT3. This process involves the binding of this compound to the von Hippel-Lindau (VHL) Cullin 2-Ring ubiquitin ligase, which targets STAT3 for proteasomal degradation . The major product of this reaction is the degraded STAT3 protein, which results in the inhibition of the STAT3 signaling pathway .
Aplicaciones Científicas De Investigación
Lirodegimod has significant potential in scientific research, particularly in the fields of oncology and immunology. It is being studied for its ability to treat various types of lymphomas, including cutaneous T-cell lymphoma, large granular lymphocytic leukemia, and peripheral T-cell lymphoma . Additionally, this compound’s mechanism of action as a STAT3 degrader makes it a valuable tool for studying the role of STAT3 in cancer and immune system diseases .
Mecanismo De Acción
Lirodegimod exerts its effects by inducing the degradation of STAT3, a transcription factor involved in the regulation of various genes associated with cell growth and survival. By binding to the VHL Cullin 2-Ring ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of STAT3 . This leads to the inhibition of the STAT3 signaling pathway, which is often dysregulated in cancer and immune system diseases .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
2502186-79-8 |
---|---|
Fórmula molecular |
C60H74ClN10O14PS |
Peso molecular |
1257.8 g/mol |
Nombre IUPAC |
[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1 |
Clave InChI |
OANZCHOMQTZJOO-KTRCLUSBSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.